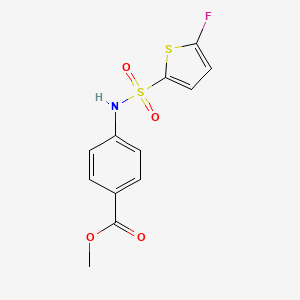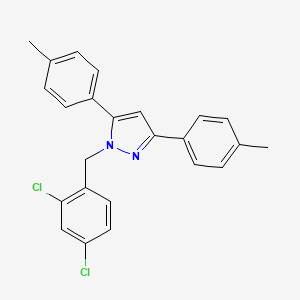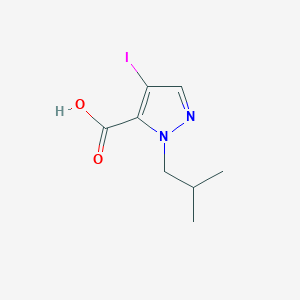![molecular formula C18H17ClN4O2S B10911295 4-chloro-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B10911295.png)
4-chloro-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N’~1~-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a benzenesulfonohydrazide moiety, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’~1~-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 4-chlorobenzenesulfonohydrazide with an appropriate aldehyde or ketone derivative of 3,5-dimethyl-1-phenyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N’~1~-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N’~1~-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’~1~-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the pyrazole ring and the benzenesulfonohydrazide moiety can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole
- 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole
- N’~1~-(4-Chlorobenzylidene)-1-benzenesulfonohydrazide
Uniqueness
4-CHLORO-N’~1~-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is unique due to the combination of its structural features, which include a pyrazole ring, a benzenesulfonohydrazide moiety, and a chlorinated aromatic ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17ClN4O2S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-13-18(14(2)23(21-13)16-6-4-3-5-7-16)12-20-22-26(24,25)17-10-8-15(19)9-11-17/h3-12,22H,1-2H3/b20-12- |
InChI Key |
DNMFUVMNDQODGE-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10911212.png)
![2-bromo-N'-[({[(E)-(2-hydroxyphenyl)methylidene]amino}oxy)acetyl]benzohydrazide](/img/structure/B10911215.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10911217.png)
![6-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10911222.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B10911223.png)

![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911229.png)
![N'-[(E)-thiophen-2-ylmethylidene]undecanehydrazide](/img/structure/B10911237.png)
![3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911250.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911261.png)

![methyl 3-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10911288.png)

